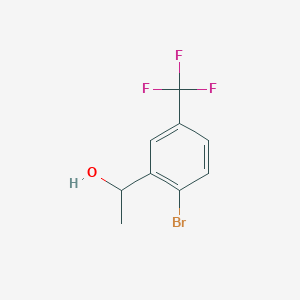
1-(2-Bromo-5-(trifluoromethyl)phenyl)ethanol
Übersicht
Beschreibung
“1-(2-Bromo-5-(trifluoromethyl)phenyl)ethanol” is a chemical compound with the molecular formula C9H8BrF3O . It contains a benzene ring substituted with a bromo group, a trifluoromethyl group, and an ethanol group .
Synthesis Analysis
The synthesis of this compound can be achieved through bromination methods applied to optically active ®-1-[3,5-bis(trifluoromethyl)phenyl]ethanol . A substitution/exchange reaction of bromine occurs between an already produced desired benzyl bromide and bromide ion existing in the reaction system .Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with a bromo group at the 2nd position, a trifluoromethyl group at the 5th position, and an ethanol group at the 1st position . The InChI code for this compound is 1S/C9H8BrF3O/c1-5(14)7-4-6(10)2-3-8(7)9(11,12)13/h2-5,14H,1H3 .Physical And Chemical Properties Analysis
The physical form of this compound is liquid . It has a molecular weight of 267.05 . It should be stored at room temperature .Wissenschaftliche Forschungsanwendungen
Biocatalytic Synthesis for Pharmaceutical Intermediates
Biocatalytic methods have been developed for synthesizing optically pure enantiomers of related trifluoromethylphenyl ethanol compounds, showcasing their importance as pharmaceutical intermediates. These methods involve the asymmetric reduction of acetophenone derivatives to their corresponding alcohols using recombinant bacteria or isolated fungal strains. For example, a process using Escherichia coli cells achieved over 99% yield and enantiomeric excess in producing (R)-1-[4-(Trifluoromethyl)phenyl]ethanol, a close relative of the compound , underscoring the potential for efficient, scalable production of such intermediates (Chen et al., 2019).
Catalytic Deoxytrifluoromethylation
In catalysis, phenyl bromodifluoroacetate, a compound analogous to 1-(2-Bromo-5-(trifluoromethyl)phenyl)ethanol, has been used to convert alcohols to trifluoromethanes in a Cu-catalyzed deoxytrifluoromethylation reaction. This reaction facilitates the streamlined synthesis of biologically active molecules, demonstrating the compound's utility in medicinal chemistry, agriculture, and materials science (de Azambuja et al., 2019).
Enantioselective Synthesis
Efforts to synthesize chiral intermediates like (R)-[3,5-bis(trifluoromethyl)phenyl] ethanol showcase the utility of certain trifluoromethylphenyl alcohols in producing key intermediates for drugs such as aprepitant. These studies highlight the role of biocatalysis in achieving high enantiomeric excess and yield, offering an efficient alternative to chemical synthesis for chiral alcohol production (Ouyang et al., 2013).
Antimicrobial Compound Synthesis
The synthesis of novel compounds like 2-[3,5-bis(trifluoromethyl)phenyl]-4-(substitutedphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole demonstrates the potential of trifluoromethylphenyl ethanol derivatives in creating antimicrobial agents. This illustrates the broader applicability of such compounds in developing new therapeutic agents with potential antibacterial and antifungal properties (Vora & Vyas, 2019).
Safety and Hazards
This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
Eigenschaften
IUPAC Name |
1-[2-bromo-5-(trifluoromethyl)phenyl]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrF3O/c1-5(14)7-4-6(9(11,12)13)2-3-8(7)10/h2-5,14H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUXUUPYNPNIXQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1)C(F)(F)F)Br)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrF3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Bromo-5-(trifluoromethyl)phenyl)ethanol | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

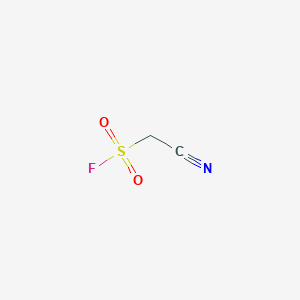
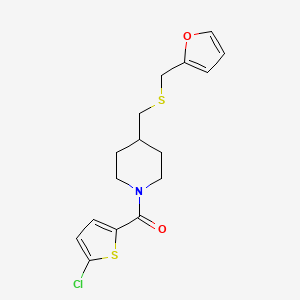
![1-(Chloromethyl)-3-(4-fluoro-3-methoxyphenyl)bicyclo[1.1.1]pentane](/img/structure/B2569201.png)
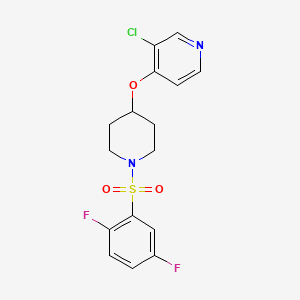
![2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(5-methylthiazol-2-yl)acetamide](/img/structure/B2569203.png)
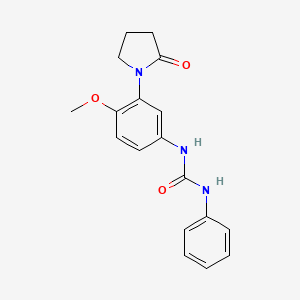
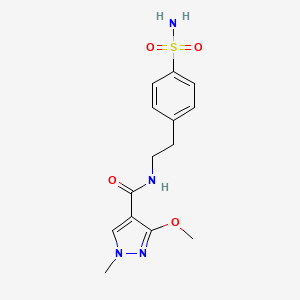
![2-(4-chlorophenoxy)-N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2569207.png)

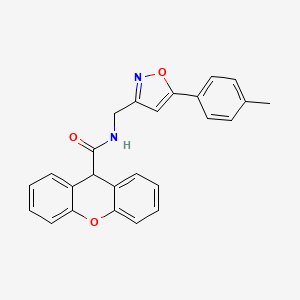
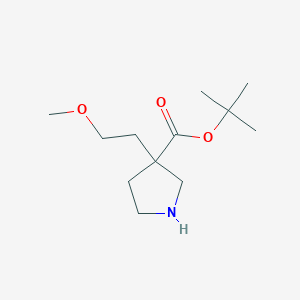


![2-[4-[(E)-3-(4-chloroanilino)-2-cyano-3-oxoprop-1-enyl]phenoxy]acetic acid](/img/structure/B2569218.png)